molecular formula C14H21NO B8019153 1-(3-Amino-4-cyclohexylphenyl)ethanol

1-(3-Amino-4-cyclohexylphenyl)ethanol

Cat. No.: B8019153
M. Wt: 219.32 g/mol
InChI Key: IQENVRZTJLRLJS-UHFFFAOYSA-N
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Description

1-(3-Amino-4-cyclohexylphenyl)ethanol is a substituted ethanolamine derivative featuring a phenyl ring with an amino group (-NH₂) at the 3-position and a cyclohexyl group (-C₆H₁₁) at the 4-position, attached to an ethanol moiety. The cyclohexyl substituent introduces significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor-binding interactions.

Properties

IUPAC Name

1-(3-amino-4-cyclohexylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h7-11,16H,2-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQENVRZTJLRLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2CCCCC2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. 1-(3-Amino-4-methylphenyl)ethanol (CAS 875242-08-3)

  • Structure : Methyl (-CH₃) substituent at the 4-position instead of cyclohexyl.
  • Molecular Formula: C₉H₁₃NO; Molecular Weight: 151.21 .
  • This makes the methyl analog more suitable for applications requiring rapid systemic distribution.

b. (R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride (CAS 169032-01-3)

  • Structure : Chlorine (-Cl) at the 3-position and a hydrochloride salt.
  • Molecular Formula: C₈H₁₀ClNO·HCl; Molecular Weight: 208.08 .
  • Key Differences : The electronegative chlorine enhances polarity and may improve binding to electron-rich biological targets. The hydrochloride salt increases solubility in polar solvents, favoring pharmaceutical formulations.

c. 1-[3-Amino-4-(benzyloxy)phenyl]-2-{benzyl[1-(4-methoxyphenyl)-2-propanyl]amino}ethanol (CAS 43229-68-1)

  • Structure : Benzyloxy (-OCH₂C₆H₅) and methoxyphenyl (-C₆H₄OCH₃) substituents.
  • Molecular Formula: Not explicitly stated; estimated molecular weight exceeds 450 g/mol based on structure .
  • Key Differences : The bulky benzyloxy and methoxyphenyl groups increase lipophilicity and molecular complexity, which may enhance receptor affinity but reduce bioavailability. Such structures are common in drug candidates targeting central nervous system receptors.

d. Cyclohexylphenol Derivatives

  • Structure: Cyclohexyl groups at varying positions on the phenolic ring, often with additional substitutions (e.g., alkyl, haloalkyl) .
  • Key Differences: Substitution at the 5-position (e.g., alkyl groups) in cyclohexylphenols can modulate receptor selectivity. The 4-cyclohexyl group in the target compound may offer optimal steric effects for binding to hydrophobic pockets in enzymes or receptors.

Data Table: Key Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(3-Amino-4-methylphenyl)ethanol 875242-08-3 C₉H₁₃NO 151.21 4-methyl High solubility, low steric hindrance
(R)-2-Amino-1-(3-chlorophenyl)ethanol HCl 169032-01-3 C₈H₁₀ClNO·HCl 208.08 3-chloro, hydrochloride salt Enhanced polarity, salt improves solubility
Benzyloxy/methoxyphenyl-substituted ethanol 43229-68-1 Complex structure >450 (estimated) Benzyloxy, methoxyphenyl High lipophilicity, potential CNS activity
Cyclohexylphenol derivatives N/A Variable Variable Cyclohexyl, 5-position substitutions Tunable receptor binding and selectivity

Research Findings and Implications

Electronic Effects : Chlorine substituents enhance electronic interactions with biological targets, making chloro-analogs suitable for high-affinity binding in asymmetric synthesis .

Structural Complexity : Bulky substituents (e.g., benzyloxy) in CAS 43229-68-1 may prolong metabolic half-life but require formulation strategies to address poor solubility .

Receptor Selectivity: Cyclohexylphenol derivatives highlight the importance of substitution patterns; the 4-cyclohexyl position in the target compound may optimize interactions with hydrophobic enzyme pockets .

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